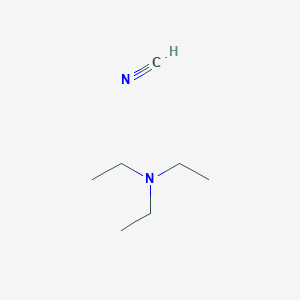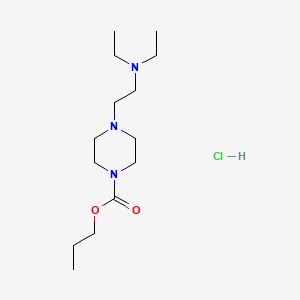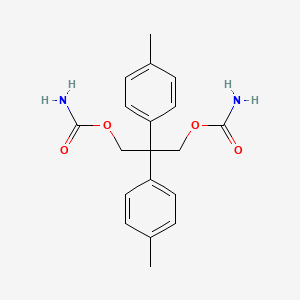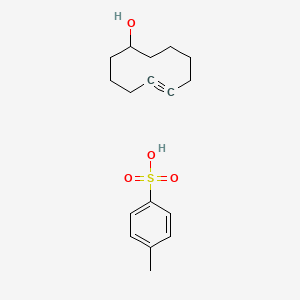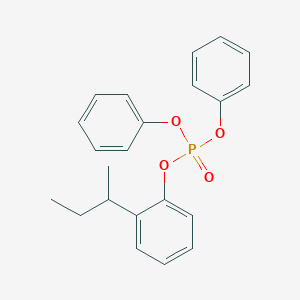![molecular formula C13H13N5S B14696598 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 31791-01-2](/img/structure/B14696598.png)
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a methyl group attached to a dihydropyrimido[5,4-e][1,2,4]triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . Common synthetic approaches include:
Cyclization Reactions: Utilizing cyclization reactions involving triazole and triazine precursors.
Microwave-Assisted Synthesis: Employing microwave-assisted reactions to enhance reaction rates and yields.
Multicomponent Reactions: Using multicomponent reactions to form the triazine ring in a single step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.
Applications De Recherche Scientifique
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core and exhibit comparable biological activities.
1,3,5-Triazine-1,2,4-triazine Hybrids: These hybrids combine triazine and triazole moieties and are used in various applications.
Uniqueness
5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical properties and enhances its potential biological activities. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
31791-01-2 |
|---|---|
Formule moléculaire |
C13H13N5S |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
5-benzylsulfanyl-1-methyl-2H-pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H13N5S/c1-18-12-11(14-9-17-18)13(16-8-15-12)19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17) |
Clé InChI |
BLOBGZLERJCRIF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


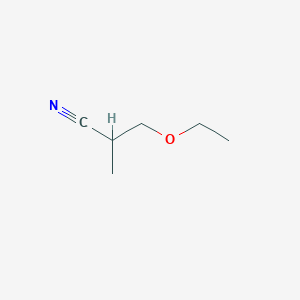
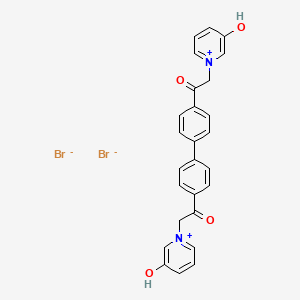
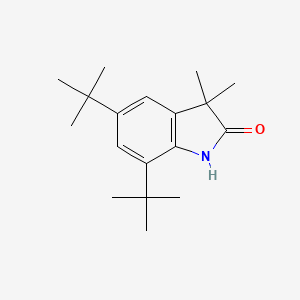
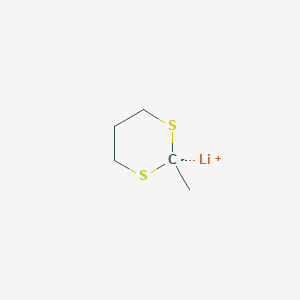
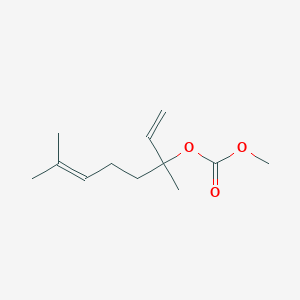

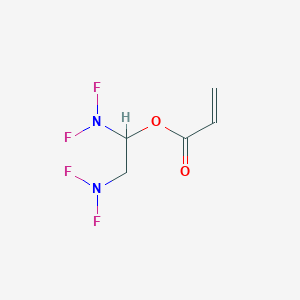
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
